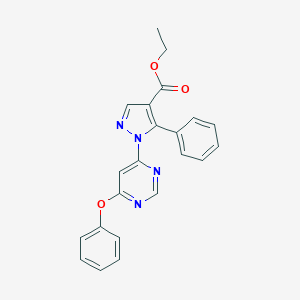![molecular formula C17H13FN4OS B287260 3-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B287260.png)
3-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether involves the formation of a covalent bond between the compound and the ROS. The resulting adduct emits a fluorescent signal that can be detected and quantified. The high selectivity of the compound towards ROS is attributed to the specific structural features of the molecule.
Biochemical and Physiological Effects:
The compound 3-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has been reported to have minimal biochemical and physiological effects in vitro and in vivo. The compound has been shown to be non-toxic to cells and animals at concentrations used in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether in lab experiments is its high selectivity and sensitivity towards ROS. The compound can be used to detect and quantify ROS in various biological systems, including cells, tissues, and organs. However, one of the limitations of using this compound is its relatively high cost compared to other ROS probes.
Orientations Futures
There are several future directions for the use of 3-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether in scientific research. One of the potential areas of application is in the development of new diagnostic tools for oxidative stress-related diseases. The compound can also be used to study the role of ROS in various biological processes, including aging, cancer, and neurodegenerative diseases. Additionally, the synthesis of new derivatives of this compound with improved properties and selectivity is an area of active research.
Conclusion:
In conclusion, 3-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether is a promising compound with potential applications in various fields of scientific research. Its high selectivity and sensitivity towards ROS make it a valuable tool for studying oxidative stress-related diseases and biological processes. The compound has minimal biochemical and physiological effects and can be used in a wide range of lab experiments. Further research is needed to explore the full potential of this compound and its derivatives in scientific research.
Méthodes De Synthèse
The synthesis of 3-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether involves the reaction of 4-fluorobenzyl bromide with 3-azido-4-fluorobenzenethiol in the presence of copper(I) bromide and N,N-dimethylformamide. The resulting intermediate is then reacted with 1,2,4-triazole-3-thiol to yield the final product. This synthesis method has been reported to have a high yield and purity.
Applications De Recherche Scientifique
The compound 3-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. The compound has been reported to exhibit high selectivity and sensitivity towards ROS, making it a promising tool for studying oxidative stress-related diseases.
Propriétés
Nom du produit |
3-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether |
|---|---|
Formule moléculaire |
C17H13FN4OS |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
3-[(4-fluorophenyl)methyl]-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13FN4OS/c1-23-14-4-2-3-12(10-14)16-21-22-15(19-20-17(22)24-16)9-11-5-7-13(18)8-6-11/h2-8,10H,9H2,1H3 |
Clé InChI |
BHNULLTUQUISAM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
SMILES canonique |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![methyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate](/img/structure/B287189.png)


![6-[(4-Fluorophenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287193.png)
![3-(4-Fluorophenyl)-6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287194.png)
![6-[1-(4-Fluorophenoxy)ethyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287196.png)
![6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287198.png)
![6-Propyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287199.png)